2-(Azepan-2-yl)cyclopentan-1-one
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Overview
Description
2-(Azepan-2-yl)cyclopentan-1-one is a chemical compound with the molecular formula C₁₁H₁₉NO and a molecular weight of 181.27 g/mol . This compound is characterized by the presence of an azepane ring attached to a cyclopentanone moiety. It is a versatile compound used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-2-yl)cyclopentan-1-one typically involves the reaction of cyclopentanone with azepane under specific conditions. One common method is the nucleophilic addition of azepane to cyclopentanone, followed by cyclization to form the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The product is then purified using techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(Azepan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclopentanone oxides.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
2-(Azepan-2-yl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The azepane ring and cyclopentanone moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Cyclopentanone: A simpler analog with a similar cyclopentanone moiety but lacking the azepane ring.
Azepane: A compound with a similar azepane ring but without the cyclopentanone moiety.
Azone® (1-dodecylazacycloheptan-2-one): A well-known penetration enhancer with a similar azepane structure.
Uniqueness: 2-(Azepan-2-yl)cyclopentan-1-one is unique due to the combination of the azepane ring and cyclopentanone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H19NO |
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Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-(azepan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C11H19NO/c13-11-7-4-5-9(11)10-6-2-1-3-8-12-10/h9-10,12H,1-8H2 |
InChI Key |
OEXWBCJKQLSGTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2CCCC2=O |
Origin of Product |
United States |
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